molecular formula C15H9ClN2O5S B14116982 (4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

Cat. No.: B14116982
M. Wt: 364.8 g/mol
InChI Key: RWSZYLBPJCAGEQ-UHFFFAOYSA-N
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Description

(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is a complex organic compound that features both aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate typically involves the esterification of 4-chloro-2-nitrophenol with 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Nucleophilic substitution: Substituted phenyl derivatives.

    Reduction: 4-chloro-2-aminophenyl derivatives.

    Hydrolysis: 4-chloro-2-nitrophenol and 2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid.

Scientific Research Applications

(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action for (4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is not well-characterized. its structural components suggest potential interactions with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions could influence various molecular pathways and targets.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-nitrophenol: Shares the nitrophenyl moiety but lacks the benzothiazole group.

    2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid: Contains the benzothiazole group but lacks the nitrophenyl moiety.

Uniqueness

(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate is unique due to the combination of both nitrophenyl and benzothiazole groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H9ClN2O5S

Molecular Weight

364.8 g/mol

IUPAC Name

(4-chloro-2-nitrophenyl) 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C15H9ClN2O5S/c16-9-5-6-12(11(7-9)18(21)22)23-14(19)8-17-10-3-1-2-4-13(10)24-15(17)20/h1-7H,8H2

InChI Key

RWSZYLBPJCAGEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)OC3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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